molecular formula C5H5ClO3 B3351965 3-Chloro-5-methoxyfuran-2(5H)-one CAS No. 40981-56-4

3-Chloro-5-methoxyfuran-2(5H)-one

Cat. No. B3351965
CAS RN: 40981-56-4
M. Wt: 148.54 g/mol
InChI Key: WMRFBVADMRJNDA-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyfuran-2(5H)-one, also known as CMF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMF is a heterocyclic organic compound that contains a furan ring with a chlorine and methoxy group attached to it.

Scientific Research Applications

Chemical Reactions and Synthesis

3-Chloro-5-methoxyfuran-2(5H)-one is involved in various chemical reactions and syntheses. For example, it reacts with 1,2-ethylenebis(diphenylphosphine) and other compounds to form unstable diphosphonium salts and undergoes fragmentation to produce mono- and tricyclic diphosphoniacyclohexane structures (Polezhaeva et al., 2001). Additionally, its reactions with nucleophiles lead to the formation of cyclopropane bis-lactones and other derivatives, illustrating its versatility in organic synthesis (Fariña et al., 1986).

Biofuel Synthesis and Thermochemical Properties

In the context of biofuel synthesis, methoxyfurans like this compound have significant implications. Their thermochemical properties, such as enthalpies, entropies, and heat capacities, are important for understanding the stability, reaction paths, and chemical kinetics of these compounds in biofuel processes (Hudzik & Bozzelli, 2010).

Pharmaceutical Synthesis

In pharmaceutical research, this compound is utilized in synthesizing various compounds. For instance, its reaction with glycine methyl ester in the presence of triethylamine results in compounds like methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate, which are of interest in drug development and medicinal chemistry (Mo et al., 2010).

Catalysis and Organic Chemistry

This compound plays a role in catalytic processes and is an important substrate in organic chemistry. For example, it has been used in enantioselective organocatalytic Friedel-Crafts alkylation reactions with indoles, demonstrating its utility in creating chiral compounds (Riguet, 2011).

properties

IUPAC Name

4-chloro-2-methoxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-8-4-2-3(6)5(7)9-4/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRFBVADMRJNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=C(C(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497570
Record name 3-Chloro-5-methoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40981-56-4
Record name 3-Chloro-5-methoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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